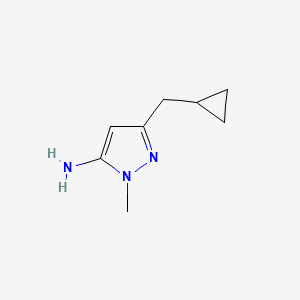

3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(cyclopropylmethyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-8(9)5-7(10-11)4-6-2-3-6/h5-6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQBAICKUXXMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine involves the condensation and cyclization of appropriately substituted precursors under acidic catalysis:

-

- Cyclopropylmethyl hydrazine (or cyclopropyl hydrazine derivatives)

- 1-Methyl-1,3-diketones or 3-methyl-2-pyrazoline-5-one derivatives

-

- Acidic medium, commonly using acid catalysts such as p-toluenesulfonic acid

- Solvents like ethanol or other polar protic solvents

- Elevated temperatures to facilitate cyclization and condensation

-

- The hydrazine derivative condenses with the diketone or pyrazoline intermediate, followed by ring closure to form the substituted pyrazole ring.

- The methyl group is introduced via the diketone or pyrazoline precursor.

- The cyclopropylmethyl substituent is introduced through the hydrazine derivative.

This method is well-documented for producing pyrazole derivatives with high regioselectivity and reasonable yields.

Industrial Production Methods

For industrial-scale synthesis, the process is optimized for yield, purity, and reproducibility:

-

- Begins with commercially available precursors.

- Sequential steps include cyclization, condensation, and purification.

-

- Employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentration.

- Automation enhances product consistency and scalability.

-

- Techniques such as crystallization, chromatography, or distillation are used to isolate the target compound with high purity.

Industrial methods emphasize process intensification and environmental considerations, often minimizing solvent use and waste.

Reaction Types and Chemical Transformations

This compound can undergo various chemical reactions relevant both to its synthesis and further functionalization:

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | Potassium permanganate or hydrogen peroxide | Pyrazole carboxylic acids |

| Reduction | Sodium borohydride or lithium aluminum hydride in methanol | Reduced pyrazole derivatives |

| Substitution | Alkyl halides with sodium hydroxide base | Substituted pyrazole derivatives |

These reactions allow for modification of the pyrazole scaffold, enabling the synthesis of derivatives for research or pharmaceutical development.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | Cyclopropylmethyl hydrazine, 1-methyl-1,3-diketone | Commercially available or synthesized |

| Catalyst | p-Toluenesulfonic acid (acid catalyst) | Facilitates condensation and cyclization |

| Solvent | Ethanol or polar protic solvents | Ensures solubility and reaction efficiency |

| Temperature | Elevated (typically 60–100°C) | Promotes cyclization |

| Reaction Time | Several hours (varies by scale and conditions) | Optimized for maximum yield |

| Purification | Crystallization, chromatography | Achieves high purity |

| Industrial Scale | Continuous flow reactors with automated control | Enhances reproducibility and scalability |

Research Findings and Optimization Studies

- Studies reveal that the choice of acid catalyst and solvent significantly affects yield and selectivity.

- Elevated temperatures accelerate cyclization but require balancing to avoid side reactions.

- Continuous flow synthesis has been shown to improve reaction control, reduce reaction times, and enhance product consistency.

- Purification methods are critical to remove unreacted starting materials and side products, impacting the final compound’s quality.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Saturated pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H19N3

Molecular Weight : 193.29 g/mol

IUPAC Name : 5-(cyclopropylmethyl)-2-methyl-4-propan-2-ylpyrazol-3-amine

InChI Key : WLDYHHCBCX

The compound features a cyclopropyl group attached to the pyrazole ring, which enhances its reactivity and influences its biological interactions. The presence of both cyclopropyl and methyl groups contributes to its unique properties, making it a valuable candidate for various applications.

Medicinal Chemistry

3-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine has been investigated for its potential as an enzyme inhibitor, positioning it as a candidate for drug development targeting specific diseases. Its unique structure allows it to interact with various molecular targets, potentially modulating biochemical pathways involved in disease processes .

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .

- Anti-inflammatory Effects : In vivo studies have shown that the compound reduces inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Investigations into related pyrazole derivatives suggest that this compound may offer neuroprotective benefits, particularly through mechanisms involving oxidative stress reduction .

Organic Synthesis

The compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic chemistry .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

Case Study 1: Antitumor Activity

Research has indicated that certain pyrazole derivatives exhibit selective cytotoxic effects on tumor cells while sparing normal cells. This suggests a promising avenue for cancer therapy .

Case Study 2: Neuroprotective Effects

Investigations into related compounds have suggested potential neuroprotective benefits through pathways involving oxidative stress reduction. This opens up possibilities for treating neurodegenerative diseases .

Case Study 3: In Vivo Anti-inflammatory Effects

In vivo studies using rat models demonstrated that administration of the compound led to significant reductions in paw swelling and pain behavior associated with induced arthritis, reinforcing its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl-Substituted Pyrazol-5-amines

Key Insights:

- The tert-butyl analog () is synthesized in good yield (81%) under ambient conditions, suggesting that sterically hindered pyrazolamines can be efficiently prepared .

Aryl- and Heteroaryl-Substituted Pyrazol-5-amines

Table 2: Aryl- and Heteroaryl-Substituted Analogs

Key Insights:

- Aryl substituents like chlorophenyl () introduce electron-withdrawing effects, which may modulate the compound’s reactivity and interaction with biological targets.

Hybrid and Complex Derivatives

Table 3: Hybrid Derivatives with Functional Groups

Key Insights:

- Hybrid derivatives (e.g., ) combine multiple substituents to optimize pharmacokinetic properties. The pyridinyl group may improve water solubility, while the cyclopropylmethyl enhances lipophilicity.

- Oxygen-containing substituents, as in , likely improve aqueous solubility compared to purely hydrocarbon-based analogs.

Biological Activity

3-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Composition

- Molecular Formula : CHN

- Molecular Weight : Approximately 214.25 g/mol

- Structural Features : The compound features a pyrazole ring with a cyclopropylmethyl group and a methyl group, which contribute to its unique reactivity and biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several promising pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

- Analgesic Effects : The compound has been investigated for its analgesic properties, likely mediated by its interaction with pain receptors or modulation of pain signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can modulate their activity, leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic and signaling pathways, which could explain its anti-inflammatory and analgesic effects.

- Receptor Interaction : It may also interact with receptors related to pain perception and inflammation, further contributing to its pharmacological profile.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vivo Studies : In animal models, administration of the compound demonstrated a significant reduction in inflammation markers. For example, in a carrageenan-induced paw edema model, treated animals showed a 60% reduction in swelling compared to controls .

- Cytotoxicity Assays : In vitro studies on various cancer cell lines indicated that the compound exhibits cytotoxic effects. For instance, at concentrations of 10 µM, it resulted in over 50% cell death in A375 melanoma cells after 24 hours .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of COX enzymes, which are pivotal in the inflammatory response. This binding affinity is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Model/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| In Vivo Study | Carrageenan-Induced Edema | N/A | 60% reduction in swelling |

| Cytotoxicity Assay | A375 Melanoma Cells | 10 | >50% cell death |

| Molecular Docking | COX Enzymes | N/A | High binding affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by pyrazole ring closure. Key steps include:

- Substitution : Alkylation of pyrazole precursors with cyclopropylmethyl halides under basic conditions (e.g., triethylamine in dichloromethane) .

- Reduction : Sodium borohydride in methanol for selective amine group stabilization .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate) ensures high purity (>95%) .

- Critical Factors : Temperature control (0–5°C for exothermic steps), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR (CDCl) identify cyclopropyl protons (δ 0.71–0.92 ppm) and pyrazole ring signals (δ 5.02–5.18 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 437.41 for derivatives) .

- IR Spectroscopy : Amine N-H stretches (~3250 cm) and C=N/C=O vibrations (~1680 cm) validate functional groups .

Q. What preliminary biological activities have been reported for pyrazole derivatives with cyclopropylmethyl groups?

- Findings : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC 8–32 µg/mL) and fungi (e.g., Aspergillus flavus, MIC 16 µg/mL) via membrane disruption or enzyme inhibition .

- Assay Protocols : Broth microdilution (CLSI guidelines) with streptomycin/nystatin as controls .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity in pyrazole-cyclopropylmethyl analogs?

- SAR Insights :

- Electron-Withdrawing Groups : 3,5-Dinitrobenzamide derivatives (e.g., compound 9a ) show enhanced antibacterial activity due to increased electrophilicity .

- Cyclopropyl Rigidity : The cyclopropyl group enhances metabolic stability by reducing CYP450-mediated oxidation .

- Data Table :

| Derivative | Substituent (R) | MIC (µg/mL, S. aureus) |

|---|---|---|

| 9d | 2,4-dichloro | 8 |

| 9g | 2,4-difluoro | 16 |

| 9h | Benzoyl | 32 |

| Source: |

Q. What computational strategies are effective for predicting target binding modes of this compound?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI) or fungal lanosterol 14α-demethylase .

- MD Simulations : GROMACS for assessing stability of ligand-enzyme complexes (e.g., hydrogen bonds with FabI active-site residues) .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

- Analysis Framework :

- Strain Variability : Compare activity against ATCC vs. clinical isolates (e.g., methicillin-resistant S. aureus).

- Solubility Effects : Use DMSO stock solutions ≤1% to avoid false negatives in broth assays .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance of MIC differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.